2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
CAS No.: 1116006-50-8
Cat. No.: VC6760377
Molecular Formula: C23H24ClN5OS
Molecular Weight: 453.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116006-50-8 |
|---|---|
| Molecular Formula | C23H24ClN5OS |
| Molecular Weight | 453.99 |
| IUPAC Name | 2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C23H24ClN5OS/c24-20-9-5-4-6-18(20)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2,(H,25,26,27) |
| Standard InChI Key | XFFAOKHHGKAAPA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl |
Introduction
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound featuring a pyrimidine ring with a 2-chlorobenzylamino substituent, a thioether linkage, and a phenylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine core, introduction of the chlorobenzylamino group, and attachment of the phenylpiperazine moiety. Common reagents include chloroacetyl chloride and appropriate amines under basic conditions.
Synthesis Steps
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Formation of Pyrimidine Core: This involves the synthesis of the pyrimidine ring, often through condensation reactions.
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Introduction of Chlorobenzylamino Group: This step typically involves nucleophilic substitution reactions.
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Attachment of Phenylpiperazine Moiety: This may involve reactions with chloroacetyl derivatives and phenylpiperazine under suitable conditions.
Potential Applications
Given its structural features, this compound is a candidate for research in pharmacology, particularly in areas such as:
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Enzyme Inhibition: The chlorobenzyl group may enhance interaction with biological targets.
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Receptor Modulation: The phenylpiperazine moiety could contribute to selective binding to receptors.
Biological Activities
| Compound Feature | Potential Biological Activity |
|---|---|
| Pyrimidine Ring | Antiviral or anticancer properties |
| Chlorobenzyl Group | Enhanced enzyme inhibition |
| Phenylpiperazine | Receptor modulation |
Future Directions
Further studies are needed to elucidate the precise mechanisms of action and potential therapeutic applications of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. Techniques such as molecular docking and surface plasmon resonance could be employed to assess its binding affinity to biological targets.
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